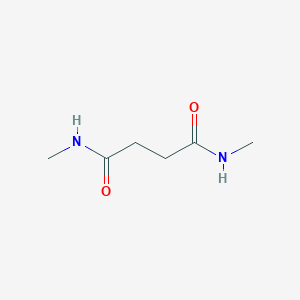

n,n'-Dimethylbutanediamide

Description

Research Context and Significance of Diamide (B1670390) Compounds

Diamide compounds are a significant class of molecules that feature two amide functional groups. The amide bond is a cornerstone of chemistry and biology, most notably forming the peptide linkages that constitute proteins. Beyond their biological prevalence, diamides are integral to a wide array of chemical applications. They serve as key building blocks in the synthesis of polymers, such as nylons and aramids, which are valued for their structural rigidity and resistance to hydrolysis. acs.org Furthermore, many pharmaceutical agents and agrochemicals incorporate the diamide moiety, highlighting its importance in medicinal chemistry and crop protection. researchgate.net

The presence of two amide groups can impart unique properties to a molecule, including the potential for complex coordination with metal ions and the formation of extended hydrogen-bonding networks. These characteristics make diamides valuable targets in supramolecular chemistry and materials science. nih.gov The investigation of specific diamides like N,N'-Dimethylbutanediamide contributes to a deeper understanding of this vital class of compounds.

Historical Perspective on Amide Chemistry Relevant to this compound

The study of amides dates back to the 19th century, with the first discoveries of reactions between carboxylic acids and amines. This foundational work laid the groundwork for understanding the formation of the amide bond, a process that has been continuously refined over the decades. A significant historical overview of peptide chemistry, which is fundamentally based on amide linkages, traces developments from the pioneering work of chemists like Curtius and Fischer to the revolutionary solid-phase peptide synthesis developed by R. B. Merrifield. nih.gov

Historically, amides were perceived as relatively unreactive functional groups compared to esters or acid chlorides due to the resonance stabilization of the carbonyl group. teachy.app However, the 20th and 21st centuries have seen the development of numerous strategies to activate amides for chemical transformations, expanding their utility in organic synthesis. teachy.app The evolution of methods for amide bond formation and manipulation provides the essential context for the synthesis and potential reactivity of this compound.

Contemporary Research Directions in Diamide Chemistry and Related Structures

Modern research into diamide chemistry is multifaceted and dynamic. A major area of focus is the development of novel insecticides. smolecule.comacs.orgnih.gov Anthranilic diamides, for example, have been successfully commercialized as potent insecticides that target insect ryanodine (B192298) receptors, leading to uncontrolled calcium release and paralysis in pests. lookchem.com This has spurred extensive research into the design and synthesis of new diamide derivatives with improved efficacy and selectivity. acs.org

In the realm of materials science, diamides are being explored for their ability to form self-assembling structures and functional materials. The hydrogen bonding capabilities of the amide groups can direct the formation of ordered architectures, leading to the development of gels, liquid crystals, and other advanced materials. acs.org Furthermore, the coordination properties of diamides are being harnessed in areas such as the extraction and separation of metal ions. nih.gov Research on related N,N'-dialkylbutanediamides has indicated their potential in applications like the extraction of precious metals.

Fundamental Principles Governing Diamide Chemical Behavior

The chemical behavior of diamides is governed by the electronic and structural features of the amide functional group. The resonance delocalization of the nitrogen lone pair into the carbonyl group results in a planar amide bond with a significant barrier to rotation around the C-N bond. This planarity is a key factor in determining the three-dimensional structure of molecules containing amide linkages.

The polarity of the amide group, arising from the electronegativity difference between oxygen, carbon, and nitrogen, allows for strong dipole-dipole interactions and hydrogen bonding. Primary and secondary amides can act as both hydrogen bond donors and acceptors, while tertiary amides like this compound can only act as hydrogen bond acceptors. This capacity for hydrogen bonding significantly influences their physical properties, such as boiling point and solubility. acs.org While generally stable, the amide bond can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. acs.org

Structure

3D Structure

Properties

CAS No. |

16873-50-0 |

|---|---|

Molecular Formula |

C6H12N2O2 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

N,N'-dimethylbutanediamide |

InChI |

InChI=1S/C6H12N2O2/c1-7-5(9)3-4-6(10)8-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) |

InChI Key |

ZLBXNYLVDYFZAV-UHFFFAOYSA-N |

SMILES |

CNC(=O)CCC(=O)NC |

Canonical SMILES |

CNC(=O)CCC(=O)NC |

Synonyms |

N,N'-Dimethylsuccinamide |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Dimethylbutanediamide

Chemo- and Regioselective Synthesis Strategies

The synthesis of N,N'-dimethylbutanediamide, a symmetrical diamide (B1670390), requires precise control over reaction conditions to ensure high yields and purity. Chemo- and regioselective strategies are paramount in achieving this, focusing on the specific and controlled formation of amide bonds.

Amide Bond Formation via Activated Carboxylic Acid Derivatives

A primary and effective method for synthesizing this compound involves the activation of a butanedioic acid (succinic acid) derivative. This activation is necessary because carboxylic acids themselves are generally unreactive towards amines under mild conditions. units.it The process typically involves converting the carboxylic acid into a more reactive species, such as an acid chloride or an anhydride (B1165640), which then readily reacts with methylamine (B109427) to form the desired diamide.

One common approach is the use of coupling reagents. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) is a well-known agent for facilitating the formation of amide bonds by activating the carboxylic acid. orgsyn.org The reaction proceeds at room temperature and under mildly basic conditions. orgsyn.org However, the use of such reagents can sometimes lead to the formation of byproducts like N-acylureas, especially with sterically hindered reactants. orgsyn.org

Another strategy involves the in-situ generation of a reactive acyl chloride. This can be achieved using reagents like oxalyl chloride in the presence of a catalyst. mdpi.com The resulting acyl chloride is highly electrophilic and reacts efficiently with methylamine. To neutralize the HCl byproduct, a non-nucleophilic base like pyridine (B92270) is often added. units.it

The choice of the activated carboxylic acid derivative and the reaction conditions significantly influences the yield and purity of the final product. Below is a table summarizing various methods for amide bond formation.

| Activating Agent/Method | Reactants | Key Features |

| Dicyclohexylcarbodiimide (DCC) | Carboxylic Acid, Amine | Mild, room temperature reaction. orgsyn.org |

| Acid Chlorides | Acid Chloride, Amine | Highly reactive, often requires a base to neutralize HCl byproduct. libretexts.org |

| Acid Anhydrides | Acid Anhydride, Amine | Good acylating agents, produce a carboxylic acid byproduct. libretexts.org |

| Uronium Salts (e.g., COMU) | Carboxylic Acid, Amine | Effective in aqueous micellar medium, environmentally responsible. organic-chemistry.org |

Reductive Amination Approaches in Diamide Synthesis

Reductive amination offers an alternative pathway for the synthesis of amides and their corresponding amines. youtube.commasterorganicchemistry.com While more commonly employed for the synthesis of amines from carbonyl compounds and ammonia (B1221849) or primary/secondary amines, the principles can be adapted for diamide synthesis. youtube.commasterorganicchemistry.comd-nb.info The general concept involves the reaction of a carbonyl group with an amine to form an imine or enamine intermediate, which is then reduced. youtube.com

For the synthesis of this compound, a theoretical reductive amination approach could start from a dicarbonyl compound derived from butanedioic acid. This would react with methylamine to form a di-imine or di-enamine intermediate, which would then be reduced. A key advantage of this method is the ability to perform the reaction in a one-pot synthesis. youtube.com

A variety of reducing agents can be employed in reductive amination, with sodium borohydride (B1222165) and its derivatives being common choices. organic-chemistry.org Sodium cyanoborohydride (NaBH3CN) is particularly useful as it is selective for the reduction of the iminium ion over the starting carbonyl compound, which is advantageous when the imine formation is unfavorable. youtube.commasterorganicchemistry.com

The table below outlines different reducing agents used in reductive amination.

| Reducing Agent | Characteristics |

| Sodium Borohydride (NaBH4) | Common, effective for reducing imines. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces iminium ions over carbonyls. youtube.commasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A mild and selective reducing agent. masterorganicchemistry.com |

Catalytic Methods for Carbon-Nitrogen Bond Formation

Catalytic methods for forming carbon-nitrogen (C-N) bonds represent a significant advancement in organic synthesis, offering more efficient and sustainable routes to amides. rsc.orgrsc.org Transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for C-N bond formation, though they are more commonly applied to aryl halides and amines. researchgate.net

Recent research has focused on developing catalytic systems that can directly couple carboxylic acids or their derivatives with amines. For instance, manganese-based catalysts have shown promise in the N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. beilstein-journals.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction using the "borrowed" hydrogen. beilstein-journals.org

Furthermore, copper nanocluster-based catalysts have been developed for the C-N coupling of aryl chlorides with N-heterocyclic nucleophiles under visible light at room temperature. kaust.edu.sa While not directly applied to this compound, these innovative catalytic approaches highlight the potential for developing milder and more efficient synthetic routes. The development of catalysts for the direct amidation of unactivated esters under transition-metal-free conditions also presents a green and practical alternative. rsc.org

The following table summarizes some catalytic approaches for C-N bond formation.

| Catalyst Type | Reaction Type | Key Features |

| Manganese Complexes | N-alkylation of amines with alcohols | Utilizes a "borrowing hydrogen" mechanism, environmentally friendly. beilstein-journals.org |

| Copper Nanoclusters | C-N coupling of aryl chlorides | Visible-light induced, occurs at room temperature. kaust.edu.sa |

| Transition-Metal-Free (e.g., NaOtBu) | Direct amidation of unactivated esters | Sustainable and practical, often solvent-free. rsc.org |

| Iron-based catalysts | Reductive amination of ketones and aldehydes | Reusable and selective, uses aqueous ammonia. d-nb.info |

Multi-Step Synthesis Design and Optimization

The synthesis of complex molecules often requires a multi-step approach, where each reaction in the sequence is carefully planned and optimized. vapourtec.com For this compound, while a one-pot synthesis is desirable, a multi-step process might be necessary to achieve high purity, especially on a larger scale.

For example, a multi-step synthesis of this compound could involve the initial formation of succinyl chloride from succinic acid, followed by its purification, and then the reaction with methylamine under optimized conditions to yield the final product. While seemingly more laborious, this approach can provide greater control over the reaction and simplify the final purification. The development of self-optimizing platforms can significantly accelerate the optimization of such multi-step processes. d-nb.infochemrxiv.org

Sustainable and Green Chemistry Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and improve safety. nih.gov This is particularly relevant in industrial-scale production.

Solvent Selection and Optimization for Diamide Synthesis

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. ubc.ca The ideal green solvent is non-toxic, biodegradable, and derived from renewable resources. Water is an excellent green solvent, and methods for amide bond formation in aqueous media are highly desirable. organic-chemistry.orgacs.org The use of surfactants like TPGS-750-M can create nanomicelles in water, allowing for the solubilization of non-polar reactants and facilitating amide bond formation. organic-chemistry.org

Other green solvents that are gaining traction include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are considered more environmentally friendly alternatives to traditional volatile organic compounds (VOCs). nih.govresearchgate.net Solvent selection guides, such as those developed by pharmaceutical companies, provide a framework for choosing solvents based on safety, health, and environmental criteria. ubc.carsc.org

Recent studies have also explored the use of binary solvent mixtures, which can be tailored to have specific polarities and viscosities, potentially mitigating side reactions in processes like solid-phase peptide synthesis. rsc.org The optimization of solvent choice can lead to not only a greener process but also improved reaction efficiency and easier product isolation.

The table below provides a ranking of some common solvents based on green chemistry principles.

| Solvent Class | Examples | Green Chemistry Considerations |

| Recommended | Water, Ethanol (B145695), Isopropanol | Generally low toxicity and environmental impact. ubc.ca |

| Usable | Acetonitrile, Toluene, Heptane | Use should be minimized where possible. ubc.ca |

| Substitution Advised | Dichloromethane, Tetrahydrofuran (THF) | Higher toxicity and/or environmental concerns. ubc.ca |

| Banned | Benzene, Carbon Tetrachloride | High toxicity and environmental persistence. ubc.ca |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner products, and reduced reaction times compared to conventional heating methods. researchgate.netamazonaws.com The direct coupling of microwaves with the reacting molecules results in rapid and uniform heating, which can significantly enhance reaction rates. scholarsresearchlibrary.com

In the context of this compound synthesis, microwave irradiation can be effectively employed in the amidation of succinic acid or its derivatives with dimethylamine (B145610). A general approach involves the direct reaction of a carboxylic acid with an amine under microwave irradiation. To facilitate the reaction, especially with a volatile amine like dimethylamine, its ammonium (B1175870) salt can be used. asianpubs.org

One efficient solvent-free method for the direct conversion of carboxylic acids to amides utilizes microwave irradiation in the presence of reagents like tosyl chloride and potassium carbonate on a solid support like silica (B1680970) gel. asianpubs.org This approach avoids the use of high-boiling point solvents and simplifies the purification process. While not specifically documented for this compound, the general applicability of this method to a wide range of carboxylic acids and amines suggests its potential for this synthesis.

A study on the microwave-assisted synthesis of cinnamamides, which are α,β-unsaturated amides, demonstrated the effectiveness of a phenylboronic acid/Lewis base co-catalytic system under solvent-free conditions. thieme-connect.com This highlights the potential for catalytic systems to further improve the efficiency of microwave-assisted amidations.

Another relevant example is the microwave-assisted synthesis of N-phenylsuccinimide from succinic anhydride and aniline. nih.gov This reaction, performed in a domestic microwave oven without a solvent, proceeds rapidly to form the cyclic imide. Although the final product is an imide rather than a diamide, the initial reaction step involves the formation of a succinamic acid derivative, which is an amide. This demonstrates the feasibility of using microwave energy to drive the reaction between a succinic acid derivative and an amine.

The following table summarizes representative conditions for microwave-assisted amidation reactions that could be adapted for the synthesis of this compound.

| Precursors | Catalyst/Reagents | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Carboxylic Acid, Ammonium Salt | TsCl, K2CO3, SiO2, TBAB | Solvent-free | 300 | 2-6 | 82-96 | asianpubs.org |

| Cinnamic Acid, Amine | Phenylboronic Acid, DMAPO | Solvent-free | - | - | High | thieme-connect.com |

| Succinic Anhydride, Aniline | None | Solvent-free | - | 4 | 40-60 | nih.gov |

| 2-Aminobenzamide, Succinic Anhydride | Pinane | Pinane | 300 | 10-15 | 80-99 | nih.gov |

Table 1: Examples of Microwave-Assisted Amidation Reactions

These examples underscore the advantages of microwave-assisted synthesis for the preparation of amides, offering a rapid, efficient, and often more environmentally friendly alternative to conventional methods.

Solvothermal Synthesis Techniques

Solvothermal synthesis is a method where chemical reactions are carried out in a closed vessel, often a stainless-steel autoclave, using a solvent at temperatures above its boiling point. The elevated temperature and pressure can significantly influence the reactivity of precursors and the properties of the resulting products. This technique has been widely used for the preparation of nanomaterials but is also applicable to the synthesis of organic compounds. nih.gov

A notable advantage of solvothermal synthesis in the context of amide formation is the potential for catalyst-free reactions. A green, one-pot approach for the solvothermal amidation of various carboxylic acids with amines has been developed using ethanol as the solvent. rsc.org This method avoids the need for coupling reagents or catalysts, which simplifies the reaction setup and purification, and reduces waste. The only byproduct in such a direct amidation is water.

For the synthesis of this compound, a similar approach could be envisioned, where succinic acid and dimethylamine are heated in a suitable solvent like ethanol within a solvothermal reactor. The elevated temperature and pressure would drive the dehydration reaction to form the diamide.

While specific literature on the solvothermal synthesis of this compound is scarce, the general principles of this technique suggest its viability. The key parameters to optimize would be the choice of solvent, reaction temperature, and reaction time. The closed system of a solvothermal reactor is particularly advantageous when dealing with volatile reactants like dimethylamine.

The following table outlines a general protocol for the solvothermal synthesis of amides, which could be adapted for this compound.

| Precursors | Solvent | Temperature (°C) | Time (h) | Catalyst | Key Advantage | Reference |

| Carboxylic Acid, Amine | Ethanol | 150-200 | 12-24 | Catalyst-free | Green, waste-less, one-pot synthesis | rsc.org |

Table 2: General Protocol for Catalyst-Free Solvothermal Amide Synthesis

Precursor Design and Functional Group Interconversions in Diamide Synthesis

The rational design of precursors and the strategic use of functional group interconversions (FGI) are fundamental to the efficient synthesis of target molecules like this compound. ub.eduimperial.ac.uk

Precursor Design:

The logical precursors for the synthesis of this compound are a C4-dicarboxylic acid derivative and a source of the dimethylamino group.

Carboxylic Acid Component: Succinic acid is the most direct and readily available precursor. Its symmetrical structure simplifies the synthesis as both carboxylic acid groups are equivalent. Succinic anhydride is another excellent precursor, often exhibiting higher reactivity than the diacid itself. nih.gov The reaction of the anhydride with an amine initially forms a succinamic acid, which can then be converted to the diamide. Other derivatives of succinic acid, such as succinyl chloride or a diester of succinic acid, could also be employed. The choice of precursor can influence the reaction conditions required. For instance, the highly reactive succinyl chloride would react readily with dimethylamine, even at low temperatures, but would also generate hydrogen chloride as a byproduct.

Amine Component: Dimethylamine is the clear choice for introducing the N-methyl groups. Due to its low boiling point and gaseous nature at room temperature, it is often handled as a solution in a suitable solvent (e.g., water, ethanol, or THF) or as its hydrochloride salt, (CH₃)₂NH₂Cl. asianpubs.org Using the salt form can be more convenient for handling and can be used in reactions where a base is added to liberate the free amine in situ.

Functional Group Interconversions:

The core transformation in the synthesis of this compound from succinic acid and dimethylamine is a functional group interconversion , specifically the conversion of a carboxylic acid to an amide. solubilityofthings.com This transformation is one of the most important reactions in organic synthesis due to the prevalence of the amide bond in pharmaceuticals and biologically active molecules. researchgate.net

The direct amidation of a carboxylic acid with an amine is an equilibrium process that involves the elimination of a molecule of water. To drive the reaction to completion, several strategies can be employed:

Water Removal: This can be achieved by azeotropic distillation with a suitable solvent (e.g., toluene) or by using a dehydrating agent.

Activation of the Carboxylic Acid: The carboxylic acid can be converted into a more reactive derivative, such as an acid chloride, an acid anhydride, or an active ester. This "activated acid" then reacts readily with the amine. vanderbilt.edu This is a very common and reliable strategy for amide bond formation.

Use of Coupling Reagents: A wide variety of coupling reagents (e.g., carbodiimides like DCC or EDC, or phosphonium-based reagents like BOP) are available to facilitate the direct amidation of carboxylic acids. These reagents activate the carboxylic acid in situ, allowing it to react with the amine.

In the context of the advanced methodologies discussed:

Microwave-assisted synthesis often relies on the thermal energy to drive the direct amidation, sometimes aided by a catalyst or a solid support that can also act as a dehydrating agent. asianpubs.orgthieme-connect.com

Solvothermal synthesis utilizes the high temperature and pressure to force the equilibrium towards the product by effectively removing water from the reacting species. rsc.org

The synthesis of this compound from succinic acid and dimethylamine represents a classic example of a functional group interconversion that can be achieved through various synthetic routes, with modern methods like microwave and solvothermal synthesis offering significant advantages in terms of efficiency and sustainability.

Comprehensive Structural Elucidation of N,n Dimethylbutanediamide and Its Analogs

High-Resolution Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous structural assignment of N,N'-dimethylbutanediamide. These techniques, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman), offer complementary insights into the molecular framework.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. montana.edu By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular skeleton and the electronic environment of each atom can be constructed. libretexts.orglibretexts.org

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide initial information about the different types of protons and carbons present in the molecule and their respective chemical environments. libretexts.orglibretexts.org In this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl (CH₃) protons and the methylene (B1212753) (CH₂) protons of the butane (B89635) backbone. docbrown.info The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen and carbonyl groups. ucl.ac.uk Similarly, the ¹³C NMR spectrum will display unique resonances for the carbonyl carbons, the methylene carbons, and the methyl carbons. oregonstate.edudocbrown.info The chemical shifts provide clues about the electronic environment of each carbon atom. libretexts.org

To establish the connectivity between these atoms, two-dimensional (2D) NMR experiments are employed. huji.ac.il

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbons. huji.ac.ilemerypharma.com For this compound, COSY would show correlations between the N-H protons and the methyl protons, as well as between the adjacent methylene protons in the butane chain. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | N/A | 170-180 |

| Methylene (α to C=O) | 2.2 - 2.6 | 30-40 |

| Methylene (β to C=O) | 1.8 - 2.2 | 20-30 |

| Methyl (N-CH₃) | 2.7 - 3.0 | 25-35 |

| Amide (N-H) | 7.5 - 8.5 | N/A |

Note: These are general predicted ranges and can be influenced by solvent and temperature. chemistrysteps.com

While standard NMR techniques are effective for many molecules, specialized experiments are necessary for complex structures, such as those containing quaternary carbons (carbons with no attached protons) or proton-deficient systems. The carbonyl carbons in this compound are examples of quaternary carbons. oregonstate.edu Although they are visible in a standard ¹³C NMR spectrum, their signals are often weak. oregonstate.edu HMBC experiments are particularly useful for identifying and assigning these quaternary carbons by observing their long-range couplings to nearby protons. columbia.edublogspot.com

For even more complex analogs or in cases of severe signal overlap, techniques like 1,1-ADEQUATE or INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) can be used to establish one-bond and multi-bond carbon-carbon correlations directly, providing a definitive carbon skeleton map. nih.gov

The amide C-N bond in this compound possesses a significant degree of double bond character due to resonance. ut.ee This results in hindered rotation around this bond, a phenomenon that can be studied using dynamic NMR (DNMR) spectroscopy. montana.eduias.ac.in At room temperature, the rotation may be slow enough on the NMR timescale to give rise to separate signals for conformers (e.g., syn and anti rotamers), leading to a more complex spectrum than would be expected for free rotation. researchgate.netnd.edu

By acquiring NMR spectra at different temperatures, the rate of this rotation can be determined. ucl.ac.uk As the temperature is increased, the rate of rotation increases, causing the distinct signals of the conformers to broaden and eventually coalesce into a single, averaged signal. umn.eduorganicchemistrydata.org Analysis of the lineshape changes with temperature allows for the calculation of the energy barrier to rotation (ΔG‡), providing valuable insight into the molecule's conformational flexibility. ias.ac.inorganicchemistrydata.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. specac.com The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular bonds or functional groups, providing a molecular "fingerprint". spectroscopyonline.comrsc.org

For this compound, these techniques are particularly useful for confirming the presence of key functional groups. specac.com

N-H stretch : A characteristic absorption for the secondary amide N-H bond is expected in the IR spectrum. libretexts.orgucla.edu

C-H stretch : Absorptions corresponding to the stretching of the methyl and methylene C-H bonds will also be present. msu.edu

C-N stretch : The stretching vibration of the amide C-N bond will also be observable. uobabylon.edu.iq

The most prominent and diagnostic peak in the IR spectrum of this compound is the carbonyl (C=O) stretch. libretexts.org This strong absorption typically appears in a characteristic region of the spectrum. uobabylon.edu.iq The exact frequency of the C=O stretch is sensitive to the molecular environment. youtube.com In secondary amides like this compound, the carbonyl stretching frequency, often referred to as the Amide I band, is influenced by factors such as hydrogen bonding. libretexts.orgmsu.edu Intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another can lower the stretching frequency.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3350 - 3180 | Medium |

| C-H (sp³) | Stretch | 3000 - 2850 | Medium |

| C=O (Amide I) | Stretch | 1680 - 1630 | Strong |

| N-H | Bend (Amide II) | 1570 - 1515 | Medium |

| C-N | Stretch | 1350 - 1250 | Medium |

Note: These values are approximate and can be influenced by the physical state of the sample and intermolecular interactions. specac.comucla.eduresearchgate.netlibretexts.orgvscht.cz

Raman spectroscopy can also provide information about the carbonyl group, although the C=O stretch is typically a weaker band in the Raman spectrum compared to the IR spectrum. mdpi.com However, Raman spectroscopy can be advantageous for studying aqueous solutions due to the weak scattering of water.

N-H Stretching and Bending Vibrations

The infrared (IR) spectrum of this compound, a secondary amide, is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its N-H bonds. In the solid state, intermolecular hydrogen bonding significantly influences the position of these bands.

The N-H stretching vibration in secondary amides typically appears as a single, strong absorption band. For solid-state secondary amides, this band is often observed in the region of 3300-3250 cm⁻¹ due to hydrogen bonding. In dilute solutions, where intermolecular associations are minimized, this band would be expected to shift to a higher frequency, typically around 3400 cm⁻¹. spectrabase.comorgchemboulder.com

The N-H bending vibration, often referred to as the Amide II band, is another key feature. This vibration is a result of the coupling between the N-H in-plane bending and C-N stretching modes. ias.ac.in For secondary amides, this band is typically strong and appears in the region of 1560-1500 cm⁻¹. spectroscopyonline.com The presence of this band is a strong indicator of the trans conformation of the amide group, which is common in secondary amides.

A summary of the expected characteristic N-H vibrational frequencies for this compound is presented in the table below.

| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | Secondary Amide | 3300–3250 (H-bonded) | Medium-Strong | Position is sensitive to hydrogen bonding. orgchemboulder.com |

| N-H Bend (Amide II) | Secondary Amide | 1560–1500 | Medium-Strong | Arises from coupled N-H bend and C-N stretch. spectroscopyonline.com |

This interactive table summarizes the expected N-H vibrational modes.

Alkyl C-H Vibrational Modes

The alkyl portions of this compound—the central butylene (-CH₂CH₂-) chain and the two N-methyl (N-CH₃) groups—give rise to a series of characteristic C-H stretching and bending vibrations in the IR spectrum.

C-H Stretching Vibrations: The C-H stretching vibrations for both methyl and methylene groups are consistently found in the 3000–2850 cm⁻¹ region. uomustansiriyah.edu.iq

Asymmetric Stretching: The asymmetric C-H stretching of the methyl (CH₃) groups typically occurs at a higher frequency, around 2962 cm⁻¹. The methylene (CH₂) groups exhibit their asymmetric stretch near 2926 cm⁻¹.

Symmetric Stretching: The symmetric C-H stretching for methyl groups is found near 2872 cm⁻¹, while for methylene groups it appears around 2853 cm⁻¹. spectrabase.com

C-H Bending Vibrations: The bending (deformation) vibrations occur at lower frequencies and are also characteristic of the alkyl groups.

Methyl (CH₃) Bends: Methyl groups exhibit a characteristic asymmetric bending vibration around 1450 cm⁻¹ and a symmetric bending vibration (umbrella mode) near 1375 cm⁻¹. uomustansiriyah.edu.iq

Methylene (CH₂) Bends: Methylene groups show a scissoring (bending) vibration near 1465 cm⁻¹. In longer chains, rocking vibrations can also be observed in the 725-720 cm⁻¹ range. uomustansiriyah.edu.iq

Methyl Rocking: Rocking vibrations associated with the N-CH₃ groups are also expected. For instance, in alkyl trimethyl ammonium (B1175870) iodides, characteristic rocking vibrations of the —N⁺(CH₃)₃ group are observed between 970–910 cm⁻¹. miamioh.edu

The table below outlines the expected vibrational modes for the alkyl C-H bonds.

| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric C-H Stretch | Methyl (CH₃) | ~2962 | Medium-Strong |

| Symmetric C-H Stretch | Methyl (CH₃) | ~2872 | Medium-Strong |

| Asymmetric C-H Stretch | Methylene (CH₂) | ~2926 | Medium-Strong |

| Symmetric C-H Stretch | Methylene (CH₂) | ~2853 | Medium-Strong |

| Scissoring Bend | Methylene (CH₂) | ~1465 | Medium |

| Asymmetric Bend | Methyl (CH₃) | ~1450 | Medium |

| Symmetric (Umbrella) Bend | Methyl (CH₃) | ~1375 | Medium |

This interactive table summarizes the expected alkyl C-H vibrational modes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of this compound and for elucidating its structure through fragmentation analysis. The molecular formula of this compound is C₆H₁₂N₂O₂, giving it a theoretical exact mass that can be precisely measured by HRMS to confirm its elemental composition. libretexts.org

Upon electron ionization, the molecule will form a molecular ion (M⁺•). This ion is often unstable and undergoes characteristic fragmentation, providing structural clues. bspublications.net For this compound, the primary fragmentation pathway is expected to be α-cleavage, which is common for amides and amines. researchgate.net This involves the cleavage of the C-C bond adjacent to the carbonyl group or the C-N bond.

Key expected fragmentation pathways include:

α-Cleavage at the Carbonyl Group: Cleavage of the bond between the two methylene groups of the butane chain is possible.

Cleavage adjacent to the Nitrogen Atom: The most dominant fragmentation for amides often involves cleavage of the bond alpha to the carbonyl group, leading to the formation of a stable acylium ion. For this compound, this would result in the loss of a methylamino radical or related fragments.

McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement could occur if a γ-hydrogen is available for transfer, leading to the loss of a neutral alkene.

A table of predicted fragments for this compound is provided below.

| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway |

| 144 | [C₆H₁₂N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 113 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical |

| 86 | [C₄H₈NO]⁺ | Cleavage of C-N bond with charge retention on the larger fragment |

| 72 | [C₃H₆NO]⁺ | α-cleavage at the carbonyl group |

| 58 | [C₂H₄N]⁺ | Fragment containing the N-methyl group |

| 44 | [CH₄N]⁺ | Fragment from cleavage of the N-methylamide group |

This interactive table details the predicted mass spectrometry fragmentation of this compound.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) range is dictated by the electronic transitions associated with its two amide functional groups. The carbonyl group (C=O) acts as a chromophore, containing both π-electrons in the double bond and non-bonding (n) electrons on the oxygen atom. uomustansiriyah.edu.iq

The possible electronic transitions for an amide are:

π → π* Transition: This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This transition is typically high in energy and results in a strong absorption band. For simple amides, this transition is often observed below 200 nm. nih.gov

n → π* Transition: This transition involves promoting a non-bonding electron from the oxygen atom to the anti-bonding π* orbital of the carbonyl group. These transitions are lower in energy (occur at longer wavelengths) compared to π → π* transitions and are characteristically much weaker in intensity (lower molar absorptivity). researchgate.netnih.gov For amides, the n → π* transition is typically observed in the 210-230 nm range.

The solvent can influence the position of these absorption maxima. Polar solvents can lead to a hypsochromic (blue) shift in n → π* transitions and a bathochromic (red) shift in π → π* transitions. As this compound contains two isolated amide chromophores, its UV-Vis spectrum is expected to be similar to that of a simple N-alkyl amide, potentially with doubled intensity due to the presence of two identical chromophores.

| Transition Type | Orbitals Involved | Expected Wavelength (λₘₐₓ) | Relative Intensity (ε) |

| π → π | π (C=O) → π (C=O) | < 200 nm | High |

| n → π | n (Oxygen) → π (C=O) | 210–230 nm | Low |

This interactive table summarizes the expected electronic transitions for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state. This technique can be used to determine the precise molecular structure, conformation, and intermolecular interactions of this compound.

Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

Single crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the absolute structure of a molecule. By irradiating a single crystal with X-rays, a diffraction pattern is generated that can be mathematically transformed into a three-dimensional model of the electron density within the crystal's unit cell.

This analysis yields precise data on:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry elements present in the crystal structure.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Bond Lengths and Angles: From the atomic coordinates, it is possible to calculate the exact lengths of all chemical bonds and the angles between them with very high precision.

Torsional Angles: This defines the conformation of the molecule, such as the rotation around the C-C bonds of the central butane chain.

Stereochemistry: For chiral molecules, SC-XRD can determine the absolute configuration of stereocenters. While this compound itself is achiral, this technique would be essential for chiral analogs.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |

| Space Group | Symmetry of the crystal packing. |

| Atomic Coordinates | Exact position of each atom in 3D space. |

| Bond Lengths | The distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed between three connected atoms. |

| Torsional Angles | Defines the molecular conformation. |

This interactive table outlines the key parameters obtained from a single crystal X-ray diffraction study.

Analysis of Discrete and Extended Structural Features

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules of this compound pack together in the crystal lattice, governed by intermolecular forces.

The most significant intermolecular interaction in the crystal structure of this compound is expected to be hydrogen bonding. The N-H group of one molecule acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. This N-H···O=C hydrogen bonding is a defining feature in the crystal structures of primary and secondary amides, often leading to the formation of extended chains or sheets.

In the case of this compound, with two amide groups at opposite ends of the molecule, it is highly probable that these hydrogen bonds will link the molecules into extended one-dimensional chains or two-dimensional networks. The analysis of the crystal structure would precisely determine the geometry (distance and angle) of these hydrogen bonds.

Integrated Spectroscopic and Crystallographic Approaches for Structural Confirmation

The definitive determination of a chemical structure, such as that of this compound and its analogs, relies on a multi-faceted analytical approach. While individual techniques provide valuable pieces of the puzzle, their integration offers a comprehensive and unambiguous confirmation of molecular identity and conformation. The combination of single-crystal X-ray crystallography with spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a synergistic framework for structural elucidation. X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, while NMR spectroscopy details the molecular structure and connectivity in solution, and mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pathways. nih.govvanderbilt.eduwordpress.com

X-ray Crystallography

X-ray crystallography stands as the most powerful method for obtaining a definitive three-dimensional molecular structure from a crystalline sample. nih.gov The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction patterns. These patterns yield information about the crystal's symmetry and the dimensions of the unit cell—the basic repeating unit of the crystal. nih.govwordpress.com The intensities of the diffracted spots are then used to calculate an electron density map, from which the positions of individual atoms can be determined and the complete molecular structure can be built and refined. nih.govresearchgate.net

While a complete crystal structure for this compound itself is not detailed in the reviewed literature, extensive analysis of its analog, N,N′-Dimethoxy-N,N′-dimethylsuccinamide , provides a clear example of the power of this technique. The analysis confirmed its molecular structure and revealed that the molecule possesses a center of symmetry. iucr.orgresearchgate.net The key crystallographic data are summarized below.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂O₄ | iucr.orgresearchgate.net |

| Molecular Weight | 204.23 | iucr.orgresearchgate.net |

| Crystal System | Monoclinic | iucr.orgresearchgate.net |

| Space Group | P 2₁/c | iucr.org |

| a (Å) | 4.2645 (15) | iucr.org |

| b (Å) | 11.152 (4) | iucr.org |

| c (Å) | 11.165 (4) | iucr.org |

| β (°) | 98.485 (5) | iucr.org |

| Volume (ų) | 525.2 (3) | iucr.org |

| Z | 2 | iucr.org |

| R-factor | 0.055 | researchgate.net |

Spectroscopic Analysis

Spectroscopic techniques complement crystallographic data by confirming functional groups, molecular weight, and the chemical environment of atoms within the molecule, often in a solution state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the connectivity of a molecule's carbon and hydrogen framework. vanderbilt.edu ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present.

For N,N′-Dimethoxy-N,N′-dimethylsuccinamide , NMR analysis in deuterated chloroform (B151607) (CDCl₃) was crucial for confirming the structure in solution. iucr.orgresearchgate.net The ¹H NMR spectrum showed three distinct singlets, corresponding to the methoxy protons (OCH₃), the N-methyl protons (NCH₃), and the methylene protons of the succinamide (B89737) backbone (CH₂). iucr.orgresearchgate.net The ¹³C NMR spectrum correspondingly showed signals for the carbonyl carbon, the methoxy carbon, and the two carbons of the succinamide core. iucr.orgresearchgate.net

| Chemical Shift (δ ppm) | Integration | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| 3.75 | 6H | s | OCH₃ | iucr.orgresearchgate.net |

| 3.19 | 6H | s | NCH₃ | iucr.orgresearchgate.net |

| 2.78 | 4H | s | CH₂ | iucr.orgresearchgate.net |

| Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|

| 173.8 | C=O | iucr.orgresearchgate.net |

| 61.6 | OCH₃ | iucr.orgresearchgate.net |

| 32.6 | NCH₃ and CH₂ | iucr.orgresearchgate.net |

| 26.8 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and structural clues based on its fragmentation pattern. libretexts.org For amides, characteristic fragmentation often involves cleavage near the carbonyl group and the nitrogen atom. libretexts.orgarizona.edu

In the analysis of N,N′-Dimethoxy-N,N′-dimethylsuccinamide , Electron Ionization Mass Spectrometry (EIMS) was used to establish the molecular formula. iucr.orgresearchgate.net A significant fragment was observed at m/z 144, which corresponds to the loss of a methoxy-methylamino group [N(CH₃)OCH₃], providing strong evidence for the proposed structure. iucr.orgresearchgate.net For the parent compound, This compound (N,N'-dimethylsuccinamide), the molecular weight is confirmed as 144.1717 g/mol . nist.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at characteristic wavelengths. acs.org For this compound, the most significant absorptions are related to the amide functional group. The NIST Chemistry WebBook contains a reference IR spectrum for N,N'-dimethylsuccinamide , which is a critical piece of data for confirming the presence of its key functional groups. nist.gov Studies on the interaction of N,N'-dimethylsuccinamide with surfaces have also utilized FTIR to probe the compound's carbonyl (C=O) stretching vibrations. acs.org

Theoretical and Computational Investigations of N,n Dimethylbutanediamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure and inherent reactivity of N,N'-Dimethylbutanediamide. These ab initio (from first principles) and density functional theory methods solve or approximate the Schrödinger equation to provide detailed information about molecular properties.

Density Functional Theory (DFT) has become a primary method for calculating the molecular structures of organic molecules, including alkyl amides. psu.edu It offers a favorable balance between computational cost and accuracy, making it suitable for systems of the size of this compound. core.ac.ukfz-juelich.de DFT calculations focus on the electron density rather than the complex many-electron wavefunction to determine the ground-state energy and, consequently, the equilibrium geometry of a molecule. core.ac.uk

DFT can be used to generate optimized molecular structures, providing data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional shape and steric interactions.

Table 1: Representative Geometric Parameters for an Amide Unit Calculated by DFT (Data based on analogous N,N-dimethyl amides)

| Parameter | Typical Calculated Value (Å or °) | Description |

| C=O Bond Length | ~1.23 Å | The length of the carbonyl double bond. |

| C-N Bond Length | ~1.36 - 1.39 Å | The length of the amide bond, shorter than a typical C-N single bond. psu.edu |

| N-CH₃ Bond Length | ~1.46 Å | The length of the bond between the nitrogen and methyl carbon. psu.edu |

| O=C-N Bond Angle | ~122° | The angle defining the core of the amide plane. |

| C-N-C Bond Angle | ~118° | The angle around the nitrogen atom, indicative of its planarity. |

This interactive table showcases typical geometric parameters for an N,N-dimethyl-substituted amide group, as would be found in this compound, based on DFT calculations of similar molecules.

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. cardiff.ac.uk Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a systematic way to approach the exact solution of the Schrödinger equation. cardiff.ac.ukosti.gov While computationally more demanding than DFT, they are often used as benchmarks for higher accuracy. cardiff.ac.uk

For diamides like diketopiperazine, a cyclic diamide (B1670390), correlated ab initio methods such as MP2 have been used to determine its conformation and vibrational spectra. acs.org A key application of high-accuracy ab initio methods is the precise calculation of electronic transition energies. acs.org For instance, the Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2), has been successfully applied to compute the electronic spectrum of diamides, showing good agreement with experimental data. acs.org These methods are crucial for accurately describing the excited states of molecules, which is fundamental for understanding their photochemical behavior. chemrxiv.org Applying such methods to this compound would provide a highly accurate picture of its electronic structure, including the energy levels of its molecular orbitals and the nature of its electronic transitions. chemrxiv.orgresearchgate.net

Molecular Orbital (MO) theory describes the electrons in a molecule as occupying delocalized orbitals that extend over the entire molecule. gac.edu This contrasts with the localized bonds in Lewis structures. An analysis of the MOs of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting its chemical reactivity.

The key electronic feature of the amide group is the interaction between the p-orbitals on the oxygen, carbon, and nitrogen atoms. gac.edu This interaction leads to the formation of a π-system delocalized over these three atoms. The lone pair on the nitrogen atom occupies a p-orbital that overlaps with the π-system of the carbonyl group, which is central to the amide's unique properties. ucalgary.ca

In a molecule like this compound, the two amide groups are separated by an ethylene (B1197577) bridge. Depending on the conformation, the two π-systems may or may not interact electronically. A computational analysis would reveal the energies of the HOMO and LUMO. The HOMO is typically associated with the electron-donating ability of a molecule, often involving the lone pair of the nitrogen and the π-system. The LUMO is associated with the electron-accepting ability, usually centered on the antibonding π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. DFT studies on similar molecules like N,N-dimethylacetamide have explored these molecular orbitals. orientjchem.orgresearchgate.net

The unique properties of the amide bond in this compound are best explained by resonance theory. The amide group is a resonance hybrid of two main contributing structures. vaia.comnumberanalytics.com

Structure A: A neutral form with a C=O double bond and a C-N single bond.

Structure B: A zwitterionic form with a C-O single bond (with a negative charge on the oxygen) and a C=N double bond (with a positive charge on the nitrogen).

This resonance has profound structural and chemical consequences:

Planarity: The delocalization of electrons requires the overlapping of p-orbitals on the oxygen, carbon, and nitrogen atoms. This forces the nitrogen atom and the atoms connected to it into a planar geometry. wikipedia.orgucalgary.ca

Modified Reactivity: The electron-donating effect of the nitrogen lone pair via resonance makes the carbonyl carbon less electrophilic compared to the carbonyl carbon in a ketone. ucalgary.ca Conversely, the carbonyl group withdraws electron density from the nitrogen, making the nitrogen significantly less basic than that of an amine. masterorganicchemistry.com

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly undergo conformational changes. iaanalysis.comnih.gov Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the accessible shapes and motions of a molecule over time. iaanalysis.com

For this compound, the key flexible points are the rotation around the two C-N amide bonds and the rotations around the C-C single bonds of the central butane (B89635) chain. Conformational analysis helps identify the most stable arrangements (conformers) and the energy barriers between them. acs.org

The resonance in the amide group creates a significant energy barrier to rotation around the C-N bond. ut.ee This barrier is high enough that, at room temperature, the rotation is slow on the NMR timescale, often leading to distinct signals for the two methyl groups on the nitrogen (one cis and one trans to the carbonyl oxygen). montana.edu

Computational methods, including DFT and ab initio calculations, are widely used to quantify this rotational barrier. For analogous compounds like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), the rotational barrier is typically in the range of 17-21 kcal/mol. gac.edunih.govacs.org The transition state for this rotation involves breaking the π-delocalization as the nitrogen's p-orbital moves out of alignment with the carbonyl π-system. ut.ee

The term fluxionality refers to the molecule's ability to interconvert between different conformations. In this compound, this includes the rotation around the C-N bonds and the conformational changes of the central alkyl chain. MD simulations can map the potential energy surface of the molecule, revealing the low-energy pathways for these interconversions and the relative populations of different conformers. iaanalysis.comacs.org

Table 2: Representative Calculated Rotational Energy Barriers for Amides

| Compound | Method | Solvent | Rotational Barrier (kcal/mol) |

| N,N-Dimethylacetamide (DMA) | NMR | Neat | ~17 |

| N,N-Dimethylformamide (DMF) | NMR | Aprotic Solvents | ~21 |

| Methyl N,N-dimethylcarbamate | Calculation | Gas Phase | ~14.5 |

This interactive table presents experimentally determined and calculated rotational barriers for the C-N bond in compounds analogous to the amide units in this compound. The barrier is influenced by substituents and the solvent environment. nih.govacs.org

Conformational Space Exploration and Energy Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements, or conformations, that can interconvert through the rotation of single bonds. The comprehensive study of these possible arrangements is known as conformational analysis. rsc.orgnih.gov The complete set of all possible conformations for a molecule constitutes its conformational space. ens-lyon.frnih.govosti.govchemrxiv.org Exploring this space is crucial for understanding a molecule's physical properties, chemical reactivity, and biological interactions.

Computational chemistry provides powerful tools to map the conformational space and understand the associated energetics. peerj.com The potential energy landscape (PEL) is a conceptual framework that represents the potential energy of a molecule as a function of its atomic coordinates. researchgate.netaps.orgarxiv.orgcam.ac.ukresearchgate.net This landscape is a high-dimensional surface with valleys corresponding to stable or metastable conformations (local minima) and mountain passes corresponding to the transition states between them. cam.ac.uk

| Search Method Type | Description | Applicability |

|---|---|---|

| Systematic/Exhaustive | Scans all or a significant portion of the conformational space by systematically rotating all rotatable bonds by a defined increment. | Generally limited to smaller molecules due to the exponential increase in computational cost with the number of rotatable bonds. peerj.com |

| Heuristic/Stochastic | Generates a representative set of conformations by sampling only a fraction of the conformational space using methods like molecular dynamics (MD) or Monte Carlo simulations. peerj.com | More suitable for larger and more complex molecules where exhaustive searches are not feasible. peerj.com |

By identifying the lowest energy conformations on the potential energy landscape, researchers can gain insight into the most probable shapes the molecule will adopt under specific conditions, which is a critical starting point for predicting its spectroscopic and chemical behavior.

Computational Approaches to Spectroscopic Data Interpretation and Prediction

Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data, providing a vital link between a molecule's structure and its spectral signature. benthamopen.com Methods based on quantum mechanics, particularly Density Functional Theory (DFT), have become routine for simulating Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. nih.govarxiv.org These theoretical predictions are instrumental in assigning experimental signals to specific atoms or molecular motions, verifying proposed structures, and understanding complex spectra where signals may overlap or be ambiguous. nih.govnih.gov

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO method)

The prediction of NMR chemical shifts is a cornerstone of computational structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely adopted and reliable approach for calculating the magnetic shielding tensors of nuclei in a molecule. nih.govrsc.orgimist.ma The calculated isotropic shielding constants (σ) are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). imist.ma

The accuracy of these predictions can be very high, often yielding excellent correlation with experimental values, especially when empirical scaling is applied to correct for systematic errors inherent in the theoretical level. benthamopen.comnih.gov Studies show that linear regression analysis between experimental and calculated shifts can produce R-squared values greater than 0.90, indicating a strong predictive capability. imist.ma For this compound, this method would involve first optimizing the molecule's geometry and then performing a GIAO-DFT calculation to obtain the theoretical ¹H and ¹³C chemical shifts.

| Atom Type | Typical Computational Method | Key Considerations for Accuracy | Expected Outcome |

|---|---|---|---|

| ¹H | DFT (e.g., B3LYP functional) with GIAO | Choice of basis set (e.g., 6-31G(d,p)), solvent modeling, and use of linear scaling. benthamopen.comimist.ma | Predicted chemical shifts that aid in the assignment of protons in the methyl (N-CH₃) and methylene (B1212753) (-CH₂-CH₂-) groups. |

| ¹³C | DFT (e.g., B3LYP functional) with GIAO | Use of appropriate basis sets and scaling factors or multi-standard approaches (MSTD) can significantly improve precision. conicet.gov.ar | Predicted chemical shifts for the carbonyl (C=O), methyl (N-CH₃), and methylene (-CH₂-) carbons, helping to confirm the carbon skeleton. |

Simulation of Vibrational Spectra and Band Assignments

Theoretical simulations of vibrational spectra, such as infrared (IR) and Raman, are crucial for understanding the dynamics of molecular bonds. These simulations are typically performed using DFT to calculate the harmonic vibrational frequencies and their corresponding intensities. nih.govresearchgate.net The output provides a theoretical spectrum that can be compared directly with experimental data, such as the IR spectrum for N,N'-dimethylsuccinamide available in the NIST database. nist.gov

A key part of the analysis is the assignment of calculated vibrational modes to the observed spectral bands. This is achieved through normal coordinate analysis and by examining the Potential Energy Distribution (PED), which quantifies the contribution of individual bond stretches, bends, and torsions to each vibrational mode. niscpr.res.inias.ac.in For this compound, this allows for the unambiguous assignment of characteristic amide and alkane vibrations.

| Experimental Frequency (cm⁻¹) nist.gov | Vibrational Assignment | Description of Molecular Motion |

|---|---|---|

| ~2900 | C-H Stretch | Stretching vibrations of the C-H bonds in the methyl and methylene groups. |

| ~1664 | Amide I (C=O Stretch) | Primarily the stretching vibration of the carbonyl (C=O) double bond, a characteristic and intense band for amides. ias.ac.in |

| ~1499 | Amide II (N-H Bending / C-N Stretching) | A coupled vibration involving the in-plane bending of the N-H bond and stretching of the C-N bond. ias.ac.in |

| ~1442 | C-N Stretch | Stretching vibration of the bond between the carbonyl carbon and the nitrogen atom. ias.ac.in |

| ~1407 | CH₂/CH₃ Bending | Scissoring and bending deformations of the methylene and methyl groups. researchgate.net |

Computer-Assisted Structure Elucidation (CASE) Methodologies

Computer-Assisted Structure Elucidation (CASE) represents a powerful synergy between analytical data and computational algorithms to determine the chemical structure of unknown compounds. nih.govacdlabs.com Modern CASE expert systems primarily rely on 1D and 2D NMR data (e.g., HSQC, COSY, HMBC) to generate a set of candidate structures consistent with the experimental evidence. nih.govrsc.org

The general workflow of a CASE program involves several steps. First, the molecular formula is determined, typically from mass spectrometry. Next, NMR data are used to define molecular fragments and their connections. For instance, HMBC correlations are used to establish connectivities between atoms separated by two or three bonds. rsc.orgsemanticscholar.org The system then uses a structure generator to assemble these fragments into all possible valid isomers. Finally, the candidate structures are ranked based on a comparison of their predicted NMR spectra with the experimental data. rsc.orgresearchgate.net DFT-based NMR prediction methods, like GIAO, are increasingly integrated into this final step to provide a more accurate ranking and improve the reliability of the elucidated structure. nih.gov For a compound like this compound, a CASE system would use its NMR correlation data to connect the two N-methyl groups to the succinamide (B89737) core, leading to the correct constitutional isomer.

| Step | Description | Input Data for this compound |

|---|---|---|

| 1. Data Input | The molecular formula and all available spectroscopic data (1D & 2D NMR) are entered into the system. semanticscholar.org | Molecular Formula (C₆H₁₂N₂O₂), ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC spectra. |

| 2. Molecular Connectivity Diagram (MCD) Creation | The program interprets the correlation data (e.g., COSY, HMBC) to create a diagram of atomic connections. researchgate.net | Correlations would show H-H coupling in the -CH₂-CH₂- unit and H-C correlations between the N-CH₃ protons and the methyl and carbonyl carbons. |

| 3. Structure Generation | An algorithm assembles the fragments according to the connectivity rules to produce all possible isomers. rsc.org | The system would generate this compound as a possible structure. |

| 4. Spectral Prediction and Ranking | The NMR spectra for all generated candidates are predicted (often using empirical methods or DFT) and compared against the experimental data. A ranking score is assigned. nih.govresearchgate.net | The predicted spectrum for this compound would show the best fit to the experimental data, ranking it as the most probable structure. |

Reaction Mechanisms and Reactivity of N,n Dimethylbutanediamide

Nucleophilic Character of Amide Functional Groups

The amide functional groups in N,N'-dimethylbutanediamide possess a dual electronic nature. While the carbonyl carbon is electrophilic, the nitrogen atom exhibits nucleophilic character. The lone pair of electrons on the nitrogen atom can participate in resonance with the adjacent carbonyl group, which reduces its basicity and nucleophilicity compared to an amine. However, the nitrogen atom can still act as a nucleophile, particularly in reactions where it is deprotonated to form an amide anion. stackexchange.commasterorganicchemistry.com

The nucleophilicity of the nitrogen in amides is generally weaker than that of corresponding amines because the resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen decreases its availability. masterorganicchemistry.comlibretexts.org In this compound, the presence of two such groups offers the potential for double nucleophilic attack or for one group to influence the reactivity of the other through inductive effects transmitted through the butane (B89635) chain. The methyl groups on the nitrogen atoms have a slight electron-donating effect, which can marginally enhance the nucleophilicity of the nitrogen compared to an unsubstituted amide.

The deprotonation of the amide N-H bond, which is not present in this compound due to N-methylation, would significantly enhance nucleophilicity. However, the nitrogen lone pair itself can still participate in nucleophilic attack on sufficiently strong electrophiles.

Table 1: Factors Influencing the Nucleophilicity of the Amide Nitrogen in this compound

| Factor | Effect on Nucleophilicity | Explanation |

| Resonance | Decreases | The lone pair of electrons on the nitrogen is delocalized onto the carbonyl oxygen, reducing its availability for nucleophilic attack. libretexts.org |

| Inductive Effect of Carbonyl Group | Decreases | The electron-withdrawing nature of the carbonyl group reduces the electron density on the nitrogen atom. |

| N-Methyl Groups | Increases (slightly) | The electron-donating nature of the methyl groups can slightly increase the electron density on the nitrogen atom compared to an unsubstituted amide. |

| Butane Linker | Minimal electronic effect | The four-carbon chain primarily provides structural separation between the two amide groups with negligible electronic influence of one on the other. |

Hydrolysis Mechanisms under Acidic and Basic Conditions

Amides like this compound can undergo hydrolysis to yield a carboxylic acid and an amine, although the reaction is typically slow and requires heating in either acidic or basic aqueous solutions. libretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of methylamine (B109427) (CH₃NH₂) leads to the formation of succinic acid. The methylamine is protonated under the acidic conditions to form the methylammonium (B1206745) ion. libretexts.org

Basic Hydrolysis:

In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. libretexts.org This forms a tetrahedral intermediate which then collapses, eliminating a methylamide anion (⁻NHCH₃) as the leaving group. This is a poor leaving group, making this step slow. The resulting succinic acid is deprotonated by the strongly basic methylamide anion to form a carboxylate salt and methylamine. This final acid-base reaction drives the equilibrium towards the products. libretexts.org

A theoretical study on the hydrolysis of a related compound, N,N-dimethyl-N'-(2-oxo-1,2-dihydropyrimidinyl)formamidine, suggests that the hydrolysis can proceed through different pathways, with the addition of water to the C=N double bond being a key step. nih.gov While this compound lacks the C=N bond of an amidine, the general principle of nucleophilic attack by water at the carbonyl carbon remains central to its hydrolysis.

Participation in Organic Transformations as a Multifunctional Reagent

This compound has the potential to act as a versatile building block in organic synthesis, contributing various atoms to the construction of more complex molecules. organic-chemistry.orgchemrxiv.org

Analogous to the well-documented reactivity of N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), this compound can theoretically serve as a source of different atoms. researchgate.netnih.govscilit.com The cleavage of its C-N or C-C bonds under specific reaction conditions could allow for the incorporation of its constituent fragments. For instance, in reactions involving strong organometallic reagents or under high-temperature conditions, the methyl groups or parts of the butane backbone could be transferred. The amide moiety itself can be a source of nitrogen in the synthesis of nitrogen-containing heterocycles. mdpi.comnih.gov The carbonyl oxygen can also be incorporated into new molecules, for example, in certain metal-catalyzed carbonylation reactions. researchgate.net

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds using a substituted amide, most commonly DMF, and phosphorus oxychloride (POCl₃). wikipedia.orgnumberanalytics.com The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium ion, which is the active formylating agent. tcichemicals.comwikipedia.org

While this compound is not a formamide, it can be envisioned to participate in similar transformations. Reaction with an activating agent like POCl₃ could generate a bis-Vilsmeier-type reagent, which could potentially be used for difunctionalization reactions. The reactivity would be analogous to using other tertiary amides in Vilsmeier-type reactions. ijpcbs.com Furthermore, in transition metal-catalyzed carbonylation reactions, amides can serve as the source of the carbonyl group. researchgate.net this compound could potentially be used in such reactions to introduce a four-carbon diacyl unit.

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of C-N and C-O bonds. mit.edukaust.edu.sanih.govfrontiersin.org In these reactions, an aryl or vinyl halide is coupled with a nitrogen or oxygen nucleophile. While amides themselves are not the primary nucleophiles in many standard cross-coupling reactions, their deprotonated forms (amidates) can act as nitrogen nucleophiles.

The mechanism of a palladium-catalyzed C-N cross-coupling reaction generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amide, deprotonation to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. mit.edu The use of a diamide (B1670390) like this compound could potentially lead to double cross-coupling products or act as a bidentate ligand to influence the catalytic cycle.

Copper-catalyzed C-N and C-O cross-coupling reactions, often referred to as Ullmann condensations, are also widely used. kaust.edu.sanih.govfrontiersin.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be advantageous for certain substrates. The mechanism is thought to involve the formation of a copper-amido or copper-alkoxide species, which then reacts with the aryl halide.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, with two amide groups separated by a flexible four-carbon chain, allows for the possibility of intramolecular reactions. Under appropriate conditions, typically involving a strong base to deprotonate one of the α-carbons, an intramolecular cyclization could occur. For example, the formation of a five- or six-membered ring is a common pathway in such reactions. stackexchange.comorganic-chemistry.orgtcichemicals.com

A potential intramolecular reaction for this compound could be a Dieckmann-type condensation, although this typically involves esters. A Thorpe-Ziegler reaction involving the α-carbons could also be envisioned if the conditions were suitable for dinitrile formation. More likely, under basic conditions, an intramolecular nucleophilic attack from a deprotonated α-carbon of one amide onto the carbonyl of the other could lead to the formation of a cyclic β-keto amide.

Rearrangement reactions of amides are also known. For instance, the Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom. While this compound is a tertiary amide and thus not a direct substrate for the Hofmann rearrangement, other base-mediated rearrangements involving the N-O bond of N-alkoxyamides have been reported, suggesting the potential for skeletal rearrangements under specific conditions. nih.gov The flexibility of the butane chain in this compound could facilitate intramolecular cyclization-elimination sequences, similar to those seen in prodrug activation strategies. nih.gov

Table 2: Summary of Potential Reactions of this compound

| Reaction Type | Reagents/Conditions | Potential Products |

| Hydrolysis | Acid or Base, Heat | Succinic acid and Methylamine libretexts.org |

| Vilsmeier-Haack Type Reaction | POCl₃, Electron-rich arene | Di-formylated aromatic compounds (hypothetical) wikipedia.orgijpcbs.com |

| C-N Cross-Coupling | Pd or Cu catalyst, Base, Aryl halide | N-Aryl succinamides mit.edukaust.edu.sa |

| Intramolecular Cyclization | Strong Base | Cyclic β-keto amide |

Coordination Chemistry of N,n Dimethylbutanediamide As a Ligand

Ligand Design Principles and Coordination Modes

The coordination behavior of N,N'-Dimethylbutanediamide is dictated by fundamental principles of ligand design, including its potential for chelation, the nature of its donor atoms, and the electronic and steric influences it exerts.

This compound possesses two types of potential donor atoms: the nitrogen atoms of the amide groups and the oxygen atoms of the carbonyl groups. The preference for coordination through either the nitrogen or oxygen atoms is influenced by several factors, including the nature of the metal ion (its hardness or softness), the solvent system, and the steric environment around the potential coordination sites. mdpi.com

Generally, the carbonyl oxygen atoms are considered harder donors and tend to coordinate to hard metal ions, while the amide nitrogen atoms are softer donors. However, in many instances, this compound acts as an O,O'-bidentate ligand, coordinating through the two carbonyl oxygen atoms to form a stable chelate ring. This mode of coordination is often favored due to the accessibility of the lone pairs on the oxygen atoms. Coordination through the amide nitrogen atoms is also possible, though it can be sterically hindered by the methyl groups.

The coordination of this compound to a metal center is significantly influenced by both electronic and steric factors. nih.govnih.govresearchgate.net